N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
Brand Name: Vulcanchem
CAS No.: 1428356-05-1
VCID: VC4675602
InChI: InChI=1S/C18H19N5OS/c1-13-10-14(2)23(22-13)17-11-16(19-12-20-17)21-18(24)8-9-25-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21,24)
SMILES: CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3)C
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

CAS No.: 1428356-05-1

Cat. No.: VC4675602

Molecular Formula: C18H19N5OS

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide - 1428356-05-1

Specification

CAS No. 1428356-05-1
Molecular Formula C18H19N5OS
Molecular Weight 353.44
IUPAC Name N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide
Standard InChI InChI=1S/C18H19N5OS/c1-13-10-14(2)23(22-13)17-11-16(19-12-20-17)21-18(24)8-9-25-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21,24)
Standard InChI Key OMZVIRLNFNRECE-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3)C

Introduction

Synthesis Methods

The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide likely involves multiple steps, starting with the preparation of the pyrimidine core. This core can be synthesized through reactions involving pyrazole and pyrimidine precursors. The attachment of the phenylthio group to the propanamide chain would typically involve nucleophilic substitution or addition reactions.

Synthesis Steps:

  • Preparation of Pyrimidine Core: Synthesize 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine using known methods .

  • Formation of Propanamide Chain: React the pyrimidine core with a suitable propanamide precursor.

  • Introduction of Phenylthio Group: Use a phenylthiolating agent to introduce the phenylthio group into the propanamide chain.

Biological Activities

While specific biological activities of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide are not detailed in the available literature, compounds with similar structures have shown potential in various pharmacological applications. For instance, pyrimidine derivatives have been explored for their anticancer, antimicrobial, and antiviral properties .

Potential Applications:

  • Anticancer Activity: Pyrimidine derivatives have been studied for their ability to inhibit cancer cell growth.

  • Antimicrobial Activity: Compounds with pyrimidine cores have shown efficacy against various microbial pathogens.

  • Antiviral Activity: Some pyrimidine-based compounds have demonstrated antiviral properties.

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